L-Cefadroxil-d4 (trifluoroacetate)
Description
IUPAC Nomenclature and Systematic Chemical Classification
The IUPAC name for L-cefadroxil-d4 (trifluoroacetate) is derived from its parent compound, cefadroxil, with modifications for isotopic labeling and salt formation. The systematic name is (6R,7R)-7-{[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3-(trideuteriomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; 2,2,2-trifluoroacetic acid . This nomenclature specifies the stereochemistry at positions 6 and 7 (R-configuration), the L-configuration of the α-amino group in the side chain, and the substitution of four hydrogen atoms with deuterium at the methyl group (C-3 position).
The compound belongs to the class of cephalosporins , specifically first-generation cephalosporin antibiotics , and is further classified as a deuterated analog and trifluoroacetate salt . Its bicyclic core structure consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of L-cefadroxil-d4 (trifluoroacetate) is C₁₈H₁₃D₄F₃N₃O₇S , accounting for the trifluoroacetate counterion. Key isotopic features include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight (Anhydrous) | 525.44 g/mol | |
| Deuterium Content | 4 atoms (99% isotopic purity) | |
| CAS Registry Number | 1426174-38-0 (base compound) |
Isotopic composition analysis via mass spectrometry reveals a characteristic mass shift of +4 atomic mass units compared to non-deuterated cefadroxil (molecular weight 363.39 g/mol). The deuterium atoms are strategically positioned to minimize metabolic degradation while preserving pharmacological activity.
Stereochemical Configuration and Deuterium Positioning
The stereochemical integrity of L-cefadroxil-d4 is critical to its biological function:
Core Structure :
Deuterium Placement :
Stereochemical Key Features:
- β-Lactam Ring: Cis-fused to dihydrothiazine (6R,7R)
- Side Chain: L-configuration at α-carbon (2S)
- Deuterium: CD₃ at C-3, D at C-4
Comparative Structural Analysis with Non-deuterated Cefadroxil
| Parameter | Non-deuterated Cefadroxil | L-Cefadroxil-d4 (Trifluoroacetate) |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₅S | C₁₈H₁₃D₄F₃N₃O₇S |
| Molecular Weight | 363.39 g/mol | 525.44 g/mol |
| Key Functional Groups | β-Lactam, 3-methyl, phenol | β-Lactam, CD₃, phenol, CF₃COO⁻ |
| X-ray Diffraction Pattern | Orthorhombic crystal system | Similar lattice parameters with isotopic displacement factors |
| LogP (Partition Coefficient) | 0.57 | 0.62 (+0.05 due to deuterium) |
| Aqueous Solubility | 33 mg/mL (pH 7.0) | 29 mg/mL (pH 7.0) |
Properties
Molecular Formula |
C18H18F3N3O7S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11+,15+;/m0./s1/i2D,3D,4D,5D; |
InChI Key |
PQRAWSCYCASBIK-JZZGRMIFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Considerations
The synthesis of L-Cefadroxil-d4 typically begins with either:
- Cefadroxil as the parent compound for subsequent deuteration
- 7-ADCA (7-aminodesacetoxycephalosporanic acid) and deuterated D(-)-α-4-hydroxyphenyl glycine for de novo synthesis
The choice between these starting points depends on factors including available equipment, desired scale of production, and required deuterium incorporation percentage.
Photoredox-Catalyzed Deuteration
Recent advances in synthetic methodology have demonstrated that photoredox catalysis offers an efficient approach for the selective deuteration of pharmaceutical compounds. This method is particularly valuable for L-Cefadroxil-d4 preparation due to its mild conditions and compatibility with the sensitive β-lactam structure.
Protocol:
- Dissolve cefadroxil (1 equivalent) in a mixture of organic solvent (acetonitrile or DMF) and deuterium oxide (D2O, 9:1 v/v)
- Add photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 0.02 equivalents)
- Irradiate with blue LED light (450 nm) at room temperature for 12-24 hours
- Monitor deuterium incorporation by LC-MS
- Purify by preparative HPLC
- Treat with trifluoroacetic acid to form the TFA salt
- Isolate by precipitation or evaporation and dry under vacuum
This method facilitates the selective installation of deuterium at α-amino sp3 carbon-hydrogen bonds in a single step, using D2O as the isotope source.
Synthesis from Deuterated Precursors
A more controlled approach involves the synthesis of L-Cefadroxil-d4 from deuterated building blocks, particularly using deuterated D(-)-α-4-hydroxyphenyl glycine coupled with 7-ADCA.
Protocol:
Preparation of Deuterated D(-)-α-4-hydroxyphenyl glycine
- Use commercially available deuterated precursors or
- Perform H/D exchange on the phenyl ring using D2O and suitable catalysts
Protection of Amino Groups
- React deuterated D(-)-α-4-hydroxyphenyl glycine with di-tert-butyl dicarbonate
- Use 4-dimethylaminopyridine as catalyst in N,N-dimethylformamide or tetrahydrofuran
- Control temperature at 30-40°C
- Isolate protected compound by washing with deionized water
Activation and Coupling
- Dissolve protected compound in anhydrous dichloromethane
- Add acid-binding agent (triethylamine or N,N-diisopropylethylamine)
- Add oxalyl chloride dropwise and stir at room temperature
- Add 7-ADCA and continue reaction
- Isolate coupled product by extraction
Deprotection
- Treat coupled product with dilute hydrochloric acid in dichloromethane
- Control temperature at 25-30°C for 10 hours
- Pour into ice water and adjust pH to 8 with sodium hydroxide
- Extract with ethyl acetate and concentrate
Salt Formation
The molar ratios and precise reaction conditions for optimum yield are presented in Table 2.
| Reaction Step | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | Compound:Boc2O:DMAP = 1:1-1.1:0.05-0.1 | 30-40°C | 6 hours | 90-95% |
| Activation & Coupling | Protected compound:Oxalyl chloride:7-ADCA = 1:1-1.1:0.9-1 | 25°C | 4-7 hours | 91-96% |
| Deprotection | - | 25-30°C | 10 hours | 92-97% |
| Overall Yield | - | - | - | 75-85% |
Metal-Catalyzed H/D Exchange
Transition metal catalysts provide another viable approach for the selective deuteration of the phenyl ring in cefadroxil.
Protocol:
- Dissolve cefadroxil in a buffer solution (pH 5-6) containing D2O (90% v/v)
- Add catalyst (platinum or palladium on carbon, 5-10% w/w relative to cefadroxil)
- Heat to 80°C under inert atmosphere for 24-48 hours
- Monitor deuterium incorporation by LC-MS
- Filter to remove catalyst and concentrate filtrate
- Purify by preparative HPLC or recrystallization
- Form trifluoroacetate salt using trifluoroacetic acid
This method can achieve selective deuteration of the aromatic ring while preserving the integrity of the β-lactam structure.
Purification and Crystallization
The purification of L-Cefadroxil-d4 (trifluoroacetate) involves several critical steps to ensure high purity and isotopic enrichment.
DMF Solvate Intermediate
One established approach for purifying cefadroxil derivatives involves the formation of a DMF solvate intermediate:
- Adjust the pH of the aqueous reaction mixture to 5.6-6.0 using dilute ammonia at 24-32°C
- Add N,N-dimethylformamide (DMF) to form the cefadroxil DMF solvate
- Filter and wash with aqueous DMF followed by acetone
- Desolvate in purified water at 38-54°C for 90-120 minutes
- Cool to 10°C, filter, wash with acetone, and dry
Alternative Desolvation Method
An alternative approach uses isopropyl alcohol containing 6-18% water:
- Slurry the cefadroxil solvate (DMF, dimethylacetamide, N-methyl-2-pyrrolidone, or monomethylformamide solvate) with isopropyl alcohol containing 6-18% water
- Maintain temperature at 45-55°C for 1-2 hours
- Isolate crystalline cefadroxil monohydrate by filtration
This method produces crystalline cefadroxil monohydrate, which can then be converted to the trifluoroacetate salt.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and deuterium incorporation of L-Cefadroxil-d4 (trifluoroacetate).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR: Shows reduced signal intensity for phenyl ring protons
- 2H NMR: Exhibits signals corresponding to deuterium atoms at positions 2, 3, 5, and 6 of the phenyl ring
- 13C NMR: Shows characteristic splitting patterns for carbon atoms attached to deuterium
Mass Spectrometry:
- LC-MS/MS confirms molecular weight increase of approximately 4 amu compared to non-deuterated cefadroxil
- Fragmentation patterns verify deuterium positions
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
- Analytical HPLC typically shows a single major peak with >99% purity
- Recommended HPLC conditions:
- Column: C18 reverse phase
- Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid
- Detection: UV at 254 nm and MS detection
Elemental Analysis:
- Confirms C, H, N, S composition including deuterium content
Isotopic Purity Determination
The level of deuterium incorporation can be quantified using:
- Mass spectrometry isotopic distribution analysis
- Quantitative 2H NMR spectroscopy
- Residual 1H signal analysis at deuterated positions
For use as an analytical standard, isotopic purity of >98% is typically required.
Applications in Pharmaceutical Analysis
L-Cefadroxil-d4 (trifluoroacetate) finds primary application as an internal standard for the quantification of cefadroxil in various samples:
Bioanalytical Methods: Used in the development and validation of LC-MS/MS methods for cefadroxil quantification in biological matrices.
Quality Control: Employed in pharmaceutical manufacturing to ensure consistent drug content and purity.
Pharmacokinetic Studies: Facilitates accurate measurement of cefadroxil concentration in plasma and other biological samples.
Metabolism Research: Enables tracking of drug metabolism pathways and quantification of metabolites.
The deuterium labeling provides a stable isotope that closely mimics the chemical properties of the parent drug while maintaining a distinct mass spectrum, making it an ideal internal standard.
Chemical Reactions Analysis
L-Cefadroxil-d4 (trifluoroacetate) undergoes similar chemical reactions as its non-deuterated counterpart, L-Cefadroxil. These reactions include:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups of the molecule.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Cefadroxil-d4 (trifluoroacetate) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to quantify L-Cefadroxil levels in biological samples.
Metabolic Studies: Helps in tracking the metabolic pathways and degradation products of L-Cefadroxil in vivo and in vitro.
Drug Development: Assists in the development of new cephalosporin antibiotics by providing insights into the pharmacokinetics and metabolism of L-Cefadroxil.
Analytical Chemistry: Used in the calibration of analytical instruments and validation of analytical methods.
Mechanism of Action
L-Cefadroxil-d4 (trifluoroacetate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The deuterium labeling does not significantly alter the mechanism of action compared to the non-deuterated L-Cefadroxil .
Comparison with Similar Compounds
Key Properties :
- Purity : >99% (HPLC-grade)
- Solubility: Soluble in DMSO, methanol, and water
- Storage : Stable at -20°C
- Application : Primarily used in pharmacokinetic and metabolic studies to ensure analytical accuracy .
Structural and Functional Analogues
EG00229 Trifluoroacetate
- Structure: N²-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate .
- Molecular Weight: Not explicitly stated, but distinct due to benzothiadiazole and thienyl moieties.
- Application : Optimized for HPLC analysis, focusing on fluorescence detection and ligand-binding studies .
- Key Difference : Unlike L-Cefadroxil-d4, EG00229 lacks antibiotic properties and is tailored for analytical chemistry applications.
Tachyplesin I Trifluoroacetate Salt
- Structure : A 17-residue antimicrobial peptide with trifluoroacetate as a counterion .
- Application : Used in antimicrobial research against Gram-negative bacteria .
- Key Difference : While L-Cefadroxil-d4 is a β-lactam antibiotic, Tachyplesin I is a peptide-based agent with a distinct mechanism of action.
PHENYL TRIFLUOROACETATE
- Structure : An aromatic ester (C₈H₅F₃O₂) with a trifluoroacetyl group .
- Application : Serves as a building block in organic synthesis, particularly for fluorinated compounds .
- Key Difference: Not biologically active; primarily used in chemical synthesis rather than analytical or therapeutic contexts.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
